REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[F:7][C:8]([F:23])([F:22])[C:9]1[CH:10]=[C:11]([C:16]#[C:17][Si](C)(C)C)[C:12]([NH2:15])=[N:13][CH:14]=1>CN1C(=O)CCC1.[Cl-].[Na+].O.C(OCC)(=O)C>[F:7][C:8]([F:23])([F:22])[C:9]1[CH:10]=[C:11]2[CH:16]=[CH:17][NH:15][C:12]2=[N:13][CH:14]=1 |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
53.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C(=NC1)N)C#C[Si](C)(C)C)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
brine
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring for an hour in hot heptane
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature below 100° C
|
Type
|
ADDITION
|
Details
|
After complete addition the reaction
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath to 10° C
|
Type
|
CUSTOM
|
Details
|
The precipitate that formed
|
Type
|
CUSTOM
|
Details
|
isolated by filtration through buchner funnel
|
Type
|
FILTRATION
|
Details
|
water then filtered through celite
|
Type
|
CUSTOM
|
Details
|
to remove insoluble polymeric material and organic layer
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown solid which
|
Type
|
CUSTOM
|
Details
|
was triturated
|
Type
|
TEMPERATURE
|
Details
|
cooling before filtration
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C2C(=NC1)NC=C2)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.38 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |